Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate
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Overview
Description
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound features a benzoate ester linked to a dihydrooxazole ring, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the flow synthesis approach, which involves the use of Deoxo-Fluor® and manganese dioxide in a packed reactor, offers a scalable and efficient method for producing oxazolines and oxazoles .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid
- Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane
- 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
Uniqueness
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a dihydrooxazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
IAVUHKJRQJNCDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NCCO2 |
Origin of Product |
United States |
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